Demethylmenaquinone

Description

Properties

CAS No. |

29790-47-4 |

|---|---|

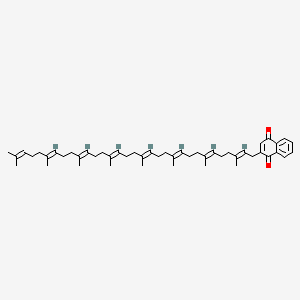

Molecular Formula |

C50H70O2 |

Molecular Weight |

703.1 g/mol |

IUPAC Name |

2-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione |

InChI |

InChI=1S/C50H70O2/c1-38(2)19-12-20-39(3)21-13-22-40(4)23-14-24-41(5)25-15-26-42(6)27-16-28-43(7)29-17-30-44(8)31-18-32-45(9)35-36-46-37-49(51)47-33-10-11-34-48(47)50(46)52/h10-11,19,21,23,25,27,29,31,33-35,37H,12-18,20,22,24,26,28,30,32,36H2,1-9H3/b39-21+,40-23+,41-25+,42-27+,43-29+,44-31+,45-35+ |

InChI Key |

GDUBPWSFXUAETN-AENDIINCSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC(=O)C2=CC=CC=C2C1=O)C)C)C)C)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=CC(=O)C2=CC=CC=C2C1=O)/C)/C)/C)/C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC(=O)C2=CC=CC=C2C1=O)C)C)C)C)C)C)C)C |

Synonyms |

demethylmenaquinone |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Demethylmenaquinone in Anaerobic Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylmenaquinone (DMK), a vital component of the electron transport chain in many facultative and obligate anaerobes, plays a nuanced and critical role in cellular respiration in the absence of oxygen. As a naphthoquinone, it functions as a low-potential electron carrier, facilitating the transfer of electrons between various dehydrogenases and terminal reductases. This guide provides an in-depth technical overview of the function of this compound in anaerobic respiration, with a particular focus on its role in Escherichia coli. It will detail its biosynthesis, its specific involvement in different respiratory pathways, and the experimental methodologies used to elucidate its function. This document aims to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development who are interested in the intricacies of bacterial bioenergetics and the potential of quinone biosynthesis pathways as antimicrobial targets.

Introduction to this compound and Anaerobic Respiration

Anaerobic respiration is a form of cellular respiration that utilizes electron acceptors other than molecular oxygen.[1][2] This metabolic strategy is employed by a wide range of bacteria and archaea, enabling them to thrive in anoxic environments.[2][3] The electron transport chain in these organisms is adapted to use alternative terminal electron acceptors such as nitrate, fumarate, dimethyl sulfoxide (DMSO), and trimethylamine N-oxide (TMAO).[4][5]

Central to these anaerobic electron transport chains are quinones, which are lipid-soluble molecules that shuttle electrons between membrane-bound protein complexes.[6][7][8] Escherichia coli, a facultative anaerobe, possesses three types of quinones: ubiquinone (UQ), menaquinone (MK, also known as vitamin K2), and this compound (DMK).[9][10][11] These quinones are distinguished by their chemical structures and, crucially, their redox potentials, which dictate their specific roles in different respiratory pathways.[6][12]

Chemical Structure and Redox Potential of this compound

This compound is a 1,4-naphthoquinone with a polyisoprenoid side chain.[9][13] The absence of a methyl group on the naphthoquinone ring, present in menaquinone, is the key structural feature that differentiates DMK from MK.[6] The length of the isoprenoid side chain can vary, with DMK-8 (containing eight isoprene units) being a common form in E. coli.[13]

The redox potential of a quinone determines its capacity to accept and donate electrons. This compound has a midpoint potential that is intermediate between that of ubiquinone and menaquinone, making it uniquely suited for certain anaerobic respiratory pathways.

Table 1: Midpoint Redox Potentials of Respiratory Quinones in E. coli

| Quinone | Abbreviation | Midpoint Potential (E'₀, mV vs. NHE) | Primary Role |

| Ubiquinone | UQ | +113 | Aerobic Respiration |

| This compound | DMK | +36 | Anaerobic Respiration (Nitrate, TMAO) |

| Menaquinone | MK | -74 | Anaerobic Respiration (Fumarate, DMSO) |

Data compiled from multiple sources.[6][12]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from the shikimate pathway.[9][10] The pathway diverges from ubiquinone synthesis at chorismate.[10] A key intermediate, 1,4-dihydroxy-2-naphthoic acid (DHNA), is converted to this compound through the action of DHNA-octaprenyltransferase, an enzyme encoded by the menA gene.[14] This enzyme attaches the octaprenyl side chain to DHNA, forming the membrane-bound DMK.[14] The final step in the formation of menaquinone is the methylation of DMK, a reaction that is bypassed when DMK is the final functional quinone.[6][15]

Caption: Biosynthetic pathway of this compound and menaquinone.

Role of this compound in Specific Anaerobic Respiratory Pathways

Experimental evidence, primarily from studies using quinone-deficient mutants of E. coli, has demonstrated that this compound plays a specific role in certain anaerobic respiratory pathways, while menaquinone is involved in others.

Trimethylamine N-oxide (TMAO) Respiration

In TMAO respiration, both this compound and menaquinone can function as electron carriers.[4][5] Studies with quinone-deficient strains have shown that the incorporation of either DMK or vitamin K1 (a menaquinone analogue) can stimulate electron transport activity with TMAO as the terminal electron acceptor.[4]

Nitrate Respiration

This compound is a key electron carrier in nitrate respiration.[5] Demethylmenaquinol (the reduced form of DMK) serves as a substrate for nitrate reductase A (NarGHI).[16] In contrast, the incorporation of DMK into membranes of quinone-deficient mutants does not stimulate respiration with fumarate or DMSO as electron acceptors, indicating its specific role in the nitrate respiratory chain.[4]

Fumarate and DMSO Respiration

Menaquinone, not this compound, is specifically involved in the electron transport chains that catalyze the reduction of fumarate and dimethyl sulfoxide (DMSO).[4][5]

The differential roles of DMK and MK in these pathways are attributed to their distinct redox potentials, which are poised to efficiently interact with the specific redox partners in each respiratory chain.

Caption: Involvement of DMK and MK in anaerobic respiratory pathways.

Quantitative Data on this compound

The concentration of this compound and other quinones in bacterial cells can vary depending on the growth conditions, particularly the availability of oxygen and the type of terminal electron acceptor present.

Table 2: Naphthoquinone Content in E. coli under Different Growth Conditions

| Growth Condition | Electron Acceptor | Total Naphthoquinones (MK + DMK) | % DMK of Total Naphthoquinones |

| Aerobic | O₂ | Lower levels | High |

| Anaerobic | None | 3-4 times higher than aerobic | - |

| Anaerobic | Fumarate or DMSO | Increased | ~6% |

| Anaerobic | Nitrate | Increased | Up to 78% |

| Anaerobic | TMAO | Increased | Intermediate |

Data adapted from studies on E. coli.[5] The total content of naphthoquinones in E. coli under anaerobic conditions is reported to be between 0.60 and 1.09 µmol/g cell protein.[7]

Experimental Protocols

The elucidation of the role of this compound in anaerobic respiration has relied on a combination of genetic, biochemical, and analytical techniques.

Preparation of Quinone-Deficient Mutants

Objective: To create bacterial strains lacking specific quinones to study the function of the remaining or exogenously supplied quinones.

Methodology:

-

Strain Selection: Start with a wild-type strain of E. coli K-12.

-

Gene Knockout: Create targeted deletions in genes essential for quinone biosynthesis. For example, a deletion in the ubiA gene will block ubiquinone synthesis, while a deletion in a men gene (e.g., menA) will block naphthoquinone (MK and DMK) synthesis. A double mutant (ubiA⁻ menA⁻) will be deficient in all quinones.

-

Mutant Verification: Confirm the gene deletions by PCR and sequencing. Verify the absence of the respective quinones by HPLC analysis of lipid extracts from the mutant strains.

Measurement of Respiratory Activity in Membrane Fractions

Objective: To determine the ability of different quinones to restore respiratory activity in quinone-deficient membranes with various electron donors and acceptors.

Methodology:

-

Cell Growth and Membrane Preparation: Grow the wild-type and quinone-deficient mutant strains under appropriate anaerobic conditions. Harvest the cells and prepare membrane fractions by cell lysis (e.g., French press) followed by ultracentrifugation.

-

Quinone Reconstitution: Incorporate specific quinones (e.g., DMK, vitamin K1) into the quinone-deficient membrane fractions by incubation.

-

Respiratory Activity Assay: Measure the rate of electron transfer using a spectrophotometer. The assay mixture typically contains the reconstituted membrane fraction, an electron donor (e.g., H₂ or NADH), and a terminal electron acceptor (e.g., TMAO, nitrate, fumarate, DMSO). The oxidation of the electron donor or the reduction of an artificial electron acceptor can be monitored over time.

Quantification of this compound by HPLC

Objective: To determine the cellular concentration of this compound under different growth conditions.

Methodology:

-

Quinone Extraction: Harvest bacterial cells and extract the total lipids, including quinones, using a solvent mixture such as chloroform/methanol (2:1, v/v).[17]

-

HPLC Analysis: Separate the different quinone species using reverse-phase high-performance liquid chromatography (HPLC).[18][19]

-

Detection and Quantification: Detect the eluted quinones using a UV detector (e.g., at 248 nm) or a fluorescence detector.[19] Quantify the amount of each quinone by comparing the peak area to that of known standards (e.g., MK-4 and UQ-10).[12]

Caption: Experimental workflow for studying DMK function.

Conclusion and Future Directions

This compound is a crucial electron carrier in the anaerobic respiratory chains of many bacteria, with a specific and indispensable role in pathways such as nitrate and TMAO respiration. Its intermediate redox potential distinguishes its function from that of menaquinone and ubiquinone. The biosynthesis of DMK and other quinones presents a promising area for the development of novel antimicrobial agents, as these molecules are essential for bacterial survival under various growth conditions.

Future research should focus on further elucidating the precise protein-quinone interactions within the different respiratory complexes. A deeper understanding of the regulatory mechanisms that control the relative abundance of DMK and MK in response to environmental cues will also be critical. Such knowledge will not only advance our fundamental understanding of bacterial bioenergetics but also aid in the design of targeted therapies against pathogenic bacteria that rely on these anaerobic respiratory pathways for survival and virulence.

References

- 1. Anaerobic respiration - Wikipedia [en.wikipedia.org]

- 2. Khan Academy [khanacademy.org]

- 3. What kinds of organisms use anaerobic cellular respiration? | AAT Bioquest [aatbio.com]

- 4. The specific functions of menaquinone and this compound in anaerobic respiration with fumarate, dimethylsulfoxide, trimethylamine N-oxide and nitrate by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential roles for menaquinone and this compound in anaerobic electron transport of E. coli and their fnr-independent expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. superpathway of menaquinol-8 biosynthesis I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. On the function of the various quinone species in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. All three quinone species play distinct roles in ensuring optimal growth under aerobic and fermentative conditions in E. coli K12 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | this compound Methyl Transferase Is a Membrane Domain-Associated Protein Essential for Menaquinone Homeostasis in Mycobacterium smegmatis [frontiersin.org]

- 16. Demethylmenaquinol is a substrate of Escherichia coli nitrate reductase A (NarGHI) and forms a stable semiquinone intermediate at the NarGHI quinol oxidation site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Demethylmenaquinone Biosynthesis Pathway in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the demethylmenaquinone (DMK) biosynthesis pathway in the model organism Escherichia coli. This compound and its methylated derivative, menaquinone (MK), are essential lipid-soluble electron carriers that play a critical role in the anaerobic respiratory chain of E. coli. Understanding this pathway is of significant interest for basic research into bacterial metabolism and for the development of novel antimicrobial agents targeting this essential process.

Introduction to this compound and Menaquinone in E. coli

Escherichia coli utilizes three types of quinones in its respiratory electron transport chains: ubiquinone (UQ), this compound (DMK), and menaquinone (MK).[1] While ubiquinone is the primary quinone under aerobic conditions due to its high redox potential, DMK and MK, with their lower redox potentials, are crucial for anaerobic respiration.[1] Specifically, menaquinone is involved in anaerobic respiration with fumarate or dimethyl sulfoxide as the electron acceptor, while this compound plays a role in nitrate respiration.[2][3] Both naphthoquinones can participate in trimethylamine N-oxide respiration.[2][3] Given their central role in anaerobic metabolism, the biosynthetic pathway of these molecules presents a promising target for the development of new antibiotics.

The Core Biosynthesis Pathway from Chorismate to this compound

The biosynthesis of this compound in E. coli is a multi-step enzymatic process that begins with the central metabolite chorismate, a key branch-point intermediate in the shikimate pathway, and α-ketoglutarate from the TCA cycle. The pathway proceeds through a series of soluble enzymes to synthesize the naphthoquinone ring, which is then prenylated to form the membrane-bound this compound. The final step to produce menaquinone is a methylation reaction.

The genes encoding the enzymes for the initial steps of the pathway, menF, menD, menH, menC, menE, and menB, are clustered together on the E. coli chromosome, suggesting they form an operon. The menA and ubiE (which functions as menG) genes are located at different positions.[4]

The key enzymatic steps are outlined below:

-

Isochorismate Synthase (MenF): The pathway initiates with the conversion of chorismate to isochorismate.

-

SEPHCHC Synthase (MenD): MenD catalyzes the thiamine diphosphate-dependent reaction between isochorismate and α-ketoglutarate to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC).[5]

-

SHCHC Synthase (MenH): MenH converts SEPHCHC to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).

-

o-Succinylbenzoate Synthase (MenC): MenC catalyzes the aromatization of SHCHC to o-succinylbenzoate (OSB).

-

o-Succinylbenzoate-CoA Ligase (MenE): MenE activates OSB by ligating it to Coenzyme A, forming o-succinylbenzoyl-CoA (OSB-CoA).

-

Naphthoate Synthase (MenB): MenB catalyzes the cyclization of OSB-CoA to form 1,4-dihydroxy-2-naphthoate (DHNA).[6]

-

DHNA-octaprenyltransferase (MenA): The soluble DHNA is then attached to a 40-carbon octaprenyl side chain from octaprenyl pyrophosphate at the inner membrane by MenA, forming demethylmenaquinol-8, which is subsequently oxidized to this compound-8 (DMK-8).[3]

-

This compound Methyltransferase (MenG/UbiE): The final step in menaquinone biosynthesis is the S-adenosyl-L-methionine (SAM)-dependent methylation of DMK-8 to menaquinone-8 (MK-8), a reaction catalyzed by the methyltransferase UbiE, which also functions in the ubiquinone biosynthesis pathway.[4]

Quantitative Data on the this compound Biosynthesis Pathway

Quantitative understanding of the DMK biosynthesis pathway is crucial for metabolic engineering and drug development. This section summarizes the available quantitative data for the enzymes and metabolites in this pathway.

Enzyme Kinetic Parameters

The following table summarizes the known kinetic parameters for the enzymes of the menaquinone biosynthesis pathway in E. coli. Data for some enzymes is limited and further research is required to fully characterize the kinetics of the entire pathway.

| Enzyme | Gene | Substrate(s) | Km (µM) | kcat (s-1) | Reference(s) |

| MenD | menD | Isochorismate | 1.5 ± 0.2 | 45 ± 2 | [7] |

| α-ketoglutarate | 33 ± 3 | [7] |

Metabolite and Quinone Concentrations

The intracellular concentrations of pathway intermediates and the final quinone products are tightly regulated and vary with growth conditions. The table below provides data on the concentrations of DMK and MK in E. coli.

| Compound | Condition | Concentration (nmol/g dry weight) | Reference(s) |

| This compound-8 | Anaerobic | Variable, dependent on electron acceptor | [2][8] |

| Menaquinone-8 | Anaerobic | Variable, dependent on electron acceptor | [2][8] |

Note: Precise intracellular concentrations of the soluble intermediates in wild-type E. coli under specific conditions are not well-documented in the provided search results. These intermediates are often transient and present at low levels, making their quantification challenging.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Quinone Extraction and HPLC Analysis

This protocol is adapted from established methods for the extraction and analysis of quinones from E. coli.[9]

Materials:

-

E. coli cell culture

-

Methanol

-

Petroleum ether (boiling range 40-60°C)

-

Hexane

-

0.1 M Acetic acid in methanol

-

HPLC system with a C18 reverse-phase column (e.g., 4.6 mm x 250 mm)

-

UV/Vis detector

-

Fluorescence detector (optional, for reduced quinones)

-

Nitrogen gas supply

Procedure:

-

Cell Harvesting and Quenching:

-

Rapidly harvest a known volume of E. coli culture (e.g., 5 mL) by centrifugation at 4°C.

-

Immediately resuspend the cell pellet in 1 mL of ice-cold methanol to quench metabolic activity.

-

-

Quinone Extraction:

-

Add 4 mL of petroleum ether to the methanol-cell suspension.

-

Vortex vigorously for 2 minutes to ensure thorough extraction of the lipophilic quinones into the organic phase.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper petroleum ether layer to a clean glass tube.

-

Repeat the extraction of the aqueous phase with another 4 mL of petroleum ether and combine the organic layers.

-

Evaporate the pooled petroleum ether to dryness under a gentle stream of nitrogen gas.

-

-

Sample Preparation for HPLC:

-

Resuspend the dried quinone extract in a known volume (e.g., 200 µL) of a suitable solvent like ethanol or a methanol/hexane mixture.

-

Transfer the resuspended sample to an HPLC vial for analysis.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic elution with 100% methanol is often effective. A gradient may be necessary for complex samples.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection:

-

Monitor at 248 nm for naphthoquinones (DMK and MK).

-

Monitor at 275 nm for ubiquinone.

-

A fluorescence detector (excitation ~290 nm, emission ~370 nm) can be used to specifically detect reduced quinones (quinols).

-

-

Quantification: Identify and quantify DMK and MK peaks by comparing their retention times and spectra with authentic standards. The concentration can be determined by integrating the peak area and using a standard curve.

-

Enzyme Assay for MenA (DHNA-octaprenyltransferase)

This protocol is based on the assay for MenA from Mycobacterium tuberculosis and can be adapted for E. coli.[10]

Materials:

-

E. coli membrane fraction containing overexpressed MenA.

-

1,4-dihydroxy-2-naphthoate (DHNA)

-

Octaprenyl pyrophosphate (or a suitable analogue like farnesyl pyrophosphate)

-

Tricine buffer (pH 8.0)

-

MgCl2

-

Dithiothreitol (DTT)

-

Triton X-100 or other suitable detergent for solubilizing the membrane protein.

-

Scintillation vials and scintillation fluid.

-

Radioactively labeled substrate (e.g., [3H]farnesyl pyrophosphate) for a radioactive assay, or an HPLC-based method for a non-radioactive assay.

Procedure (Radioactive Assay):

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Tricine buffer (50 mM, pH 8.0)

-

MgCl2 (10 mM)

-

DTT (1 mM)

-

Triton X-100 (0.1% w/v)

-

[3H]farnesyl pyrophosphate (e.g., 10 µM, specific activity appropriately diluted)

-

Membrane protein preparation (e.g., 50-100 µg)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Start the reaction by adding DHNA (e.g., 50 µM final concentration).

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

-

-

Termination and Extraction:

-

Stop the reaction by adding 500 µL of 0.1 M acetic acid in methanol.

-

Extract the radioactive product (demethylmenaquinol) by adding 1 mL of hexane and vortexing.

-

Centrifuge to separate the phases and transfer the upper hexane layer to a scintillation vial.

-

Repeat the extraction with another 1 mL of hexane and combine the organic phases.

-

Evaporate the hexane to dryness.

-

-

Quantification:

-

Add scintillation fluid to the vial and measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of radioactive product formed per unit time per amount of protein.

-

Signaling Pathways and Logical Relationships

This section provides visual representations of the DMK biosynthesis pathway and its regulation using the DOT language for Graphviz.

This compound Biosynthesis Pathway

Caption: The enzymatic steps in the biosynthesis of this compound and menaquinone in E. coli.

Regulation of the men Operon by FNR and ArcA

Caption: Simplified model of the transcriptional regulation of the men genes by FNR and ArcA.

Conclusion and Future Directions

The this compound biosynthesis pathway is a fundamental metabolic process in E. coli, essential for its survival under anaerobic conditions. This guide has provided a detailed overview of the pathway, including the enzymes, intermediates, available quantitative data, and experimental protocols for its study. The provided visualizations offer a clear representation of the pathway and its regulation.

Despite the knowledge accumulated, significant gaps remain. A complete set of kinetic parameters for all the Men enzymes in E. coli is needed for accurate metabolic modeling. Furthermore, the precise intracellular concentrations of the pathway intermediates under various physiological conditions remain to be fully elucidated. A more detailed understanding of the transcriptional and post-transcriptional regulation of the men genes will also be crucial for a comprehensive picture of how E. coli adapts its quinone pool to different environments.

Future research in these areas will not only enhance our fundamental understanding of bacterial metabolism but also pave the way for the rational design of novel antimicrobial agents targeting this essential and promising pathway.

References

- 1. licorbio.com [licorbio.com]

- 2. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 3. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Menaquinone biosynthesis in Escherichia coli: identification of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate as a novel intermediate and re-evaluation of MenD activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genome-Wide Analyses of Escherichia coli Gene Expression Responsive to the BaeSR Two-Component Regulatory System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steady-state kinetics and molecular evolution of Escherichia coli MenD [(1R,6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate synthase], an anomalous thiamin diphosphate-dependent decarboxylase-carboligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. All three quinone species play distinct roles in ensuring optimal growth under aerobic and fermentative conditions in E. coli K12 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

The Structure and Chemical Properties of Demethylmenaquinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylmenaquinone (DMK), a vital component in bacterial electron transport chains, serves as a precursor to menaquinone (MK), also known as vitamin K2.[1][2] This naphthoquinone plays a crucial role in the anaerobic respiration of many bacteria, including the well-studied model organism Escherichia coli.[1][3] Its unique position in bacterial metabolism and its absence in mammalian biochemistry make the enzymes involved in its biosynthesis potential targets for novel antimicrobial agents. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological significance of this compound, with a focus on quantitative data, experimental protocols, and relevant biochemical pathways.

Structure and Chemical Identity

This compound is characterized by a 1,4-naphthoquinone ring and a polyisoprenyl side chain attached at the 2-position. The length of this side chain can vary, and the specific homolog is denoted by DMK-n, where 'n' represents the number of isoprene units. For instance, DMK-8, a common form found in E. coli, possesses a side chain with eight isoprene units. The key structural difference between DMK and menaquinone (MK) is the absence of a methyl group at the 3-position of the naphthoquinone ring in DMK.[4][5]

Below is a table summarizing the key identifiers for this compound-8.

| Identifier | Value |

| IUPAC Name | 2-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione |

| Chemical Formula | C₅₀H₇₀O₂ |

| Molecular Weight | 703.1 g/mol |

Chemical Properties

The chemical properties of this compound are largely dictated by the redox-active naphthoquinone ring and the lipophilic isoprenyl side chain. These properties are critical for its function as an electron carrier within the cell membrane.

| Property | Value/Description |

| Physical State | Yellow, waxy solid. |

| Solubility | Soluble in nonpolar organic solvents such as chloroform, hexane, and acetone. Insoluble in water. |

| UV-Vis Absorption (λmax) | Naphthoquinones typically exhibit characteristic absorption peaks in the UV region, with maxima around 242, 248, 262, and 268 nm in organic solvents. Specific high-resolution data for this compound is not readily available in public databases. |

| Redox Potential (E'₀) | The midpoint potential of the DMK/DMKH₂ couple in E. coli nitrate reductase A has been measured at approximately -70 mV .[6] A calculated standard redox potential for menaquinone in water is reported as -260 mV vs. NHE, which can be used as a comparative value.[7] A definitive, experimentally determined standard redox potential for isolated this compound under standard conditions is not widely published. |

| ¹H and ¹³C NMR Spectroscopy | Detailed experimental ¹H and ¹³C NMR chemical shift data for this compound are not readily available in public spectral databases. The spectra would be complex due to the long isoprenyl side chain. The aromatic protons on the naphthoquinone ring would appear in the downfield region (typically 7-8.5 ppm in ¹H NMR), while the numerous methyl and methylene protons of the side chain would resonate in the upfield region (typically 1-2.5 ppm). |

Biosynthesis of this compound

This compound is synthesized via the shikimate pathway, with chorismate serving as a key branch point.[2][4][5] The biosynthesis of the naphthoquinone ring involves a series of enzymatic reactions that are distinct from the pathway leading to ubiquinone. DMK is the direct precursor to menaquinone, with the final step in menaquinone synthesis being the methylation of DMK.[4][5]

The following diagram illustrates the biosynthetic pathway leading to this compound.

Caption: Biosynthetic pathway of this compound from chorismate.

Role in the Electron Transport Chain

In many bacteria, particularly under anaerobic conditions, this compound functions as a key electron carrier in the electron transport chain.[1][3] It accepts electrons from various dehydrogenases and transfers them to terminal reductases, contributing to the generation of a proton motive force for ATP synthesis. In E. coli, DMK is particularly important for anaerobic respiration with alternative electron acceptors like nitrate.[1]

The diagram below depicts the central role of the this compound/demethylmenaquinol pool in the bacterial electron transport chain.

Caption: Role of the DMK/DMKH₂ pool in the electron transport chain.

Experimental Protocols

Extraction and Purification of this compound from Bacterial Cells

This protocol provides a general method for the extraction and purification of this compound from bacterial biomass, adapted from various established procedures for menaquinone extraction.

Materials:

-

Bacterial cell pellet

-

Chloroform

-

Methanol

-

Isopropanol

-

n-Hexane

-

Silica gel for thin-layer chromatography (TLC)

-

Developing solvent for TLC (e.g., petroleum ether:diethyl ether, 9:1 v/v)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Glassware

Procedure:

-

Cell Lysis and Extraction:

-

Resuspend the bacterial cell pellet in a small volume of isopropanol.

-

Add a mixture of chloroform and methanol (2:1, v/v) to the cell suspension. The ratio of solvent to cell mass should be approximately 20:1.

-

Stir the mixture vigorously for several hours at room temperature to ensure complete cell lysis and extraction of lipids, including this compound.

-

Centrifuge the mixture to pellet the cell debris.

-

Carefully collect the supernatant containing the lipid extract.

-

-

Solvent Partitioning:

-

To the collected supernatant, add 0.2 volumes of water to induce phase separation.

-

Mix thoroughly and centrifuge to separate the phases.

-

The lower chloroform phase, containing the this compound, should be carefully collected.

-

-

Purification by Thin-Layer Chromatography (TLC):

-

Concentrate the chloroform extract to a small volume using a rotary evaporator.

-

Apply the concentrated extract as a band onto a preparative silica gel TLC plate.

-

Develop the TLC plate in a chamber saturated with the developing solvent (e.g., petroleum ether:diethyl ether, 9:1 v/v).

-

After development, visualize the bands under UV light. Naphthoquinones will appear as dark bands.

-

Scrape the silica gel corresponding to the this compound band (which will run slightly below menaquinone if present).

-

Elute the this compound from the silica gel using a polar solvent like acetone or ethyl acetate.

-

Filter to remove the silica gel and evaporate the solvent to obtain the purified this compound.

-

The following diagram outlines the general workflow for the extraction and purification of this compound.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]

- 6. Demethylmenaquinol is a substrate of Escherichia coli nitrate reductase A (NarGHI) and forms a stable semiquinone intermediate at the NarGHI quinol oxidation site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

The Unveiling of a Key Electron Shuttle: A Technical Guide to the Discovery and History of Demethylmenaquinone Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bacterial bioenergetics, the electron transport chain is a fundamental process for generating cellular energy. Central to this process are lipophilic quinones that shuttle electrons between membrane-bound protein complexes. While menaquinone (MK), or vitamin K2, has long been recognized for its essential role, particularly in Gram-positive and anaerobically respiring Gram-negative bacteria, the story of its immediate precursor, demethylmenaquinone (DMK), offers a fascinating glimpse into the nuances of microbial metabolism and presents compelling opportunities for novel therapeutic interventions. This technical guide provides an in-depth exploration of the discovery, history, and key research milestones related to this compound, offering valuable insights for researchers, scientists, and drug development professionals.

The Discovery of this compound: A Missing Link in Menaquinone Biosynthesis

The existence of this compound was first postulated as a logical intermediate in the biosynthesis of menaquinone. Early studies on the biosynthesis of vitamin K2 revealed that the naphthoquinone ring is derived from chorismate via a series of reactions, and the isoprenoid side chain is attached in a later step. The final step in the pathway was proposed to be the methylation of the naphthoquinone ring.

It was in the context of studying menaquinone biosynthesis in Escherichia coli that DMK was definitively identified as the direct precursor to MK. Researchers observed that mutants deficient in a specific methyltransferase accumulated a compound that was structurally identical to menaquinone but lacked a methyl group on the naphthoquinone ring. This compound was identified as 2-demethylmenaquinone.[1] This discovery was pivotal, as it not only elucidated the final step of menaquinone biosynthesis but also opened up new avenues for investigating the physiological role of this "incomplete" menaquinone.

The Physiological Role of this compound in Bacterial Respiration

Subsequent research revealed that DMK is not merely a transient intermediate but a functional electron carrier in its own right, particularly under specific environmental conditions. In facultative anaerobes like E. coli, the composition of the quinone pool is highly dynamic and adapts to the availability of oxygen and alternative electron acceptors.[2][3][4]

Under aerobic conditions, ubiquinone (UQ) is the predominant quinone, characterized by its high redox potential.[4] However, under anaerobic conditions, the synthesis of naphthoquinones, including both DMK and MK, is significantly upregulated.[2] The relative proportions of DMK and MK are influenced by the specific terminal electron acceptor being utilized. For instance, in E. coli, nitrate respiration is associated with a higher proportion of DMK, while fumarate and dimethyl sulfoxide (DMSO) respiration favor the presence of MK.[2] This differential requirement suggests that DMK and MK have distinct roles in anaerobic electron transport chains, likely due to their different redox potentials.[4]

Quantitative Data on this compound

The following tables summarize key quantitative data related to this compound, providing a comparative overview for researchers.

Table 1: Redox Potentials of Respiratory Quinones in Escherichia coli

| Quinone Species | Abbreviation | Midpoint Potential (E'₀, mV vs. NHE) |

| Ubiquinone | UQ | +113 |

| This compound | DMK | +36 |

| Menaquinone | MK | -74 |

Data sourced from multiple studies and compiled for comparative purposes.[4][5]

Table 2: Relative Abundance of Naphthoquinones in Escherichia coli under Different Anaerobic Growth Conditions

| Terminal Electron Acceptor | % this compound (of total naphthoquinones) | % Menaquinone (of total naphthoquinones) |

| Fumarate | ~6% | ~94% |

| Dimethyl Sulfoxide (DMSO) | ~6% | ~94% |

| Nitrate | up to 78% | ~22% |

| Trimethylamine N-oxide (TMAO) | Intermediate | Intermediate |

Data adapted from studies on E. coli grown anaerobically with glucose as the carbon source.[2]

Key Signaling and Biosynthetic Pathways

The biosynthesis of this compound is an integral part of the overall menaquinone biosynthetic pathway, which is a validated target for the development of novel antibiotics. The pathway begins with chorismate and culminates in the formation of DMK, which is then methylated to MK.

The final and critical step in menaquinone biosynthesis is the conversion of DMK to MK, a reaction catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, this compound methyltransferase. This enzyme is encoded by the ubiE gene in E. coli, which was initially identified for its role in ubiquinone biosynthesis, or the menG gene in other bacteria.

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound research, offering a practical guide for laboratory investigation.

Protocol 1: Extraction and Analysis of this compound and Menaquinone from Bacterial Cultures

Objective: To extract and quantify the relative amounts of DMK and MK from bacterial cells.

Materials:

-

Bacterial culture (e.g., E. coli) grown under desired conditions (aerobic or anaerobic).

-

Chloroform

-

Methanol

-

Whatman No. 1 filter paper

-

Rotary evaporator

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

-

UV detector

-

Mobile phase: Methanol/Isopropylether (3:1, v/v)

-

DMK and MK standards

Procedure:

-

Cell Harvesting: Harvest bacterial cells from the culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Lipid Extraction: a. Resuspend the cell pellet in a known volume of sterile water. b. Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension. The total volume of the solvent mixture should be at least 20 times the volume of the cell suspension. c. Vigorously mix the suspension for at least 2 hours at room temperature to ensure complete lipid extraction. d. Separate the phases by centrifugation (e.g., 2,000 x g for 10 minutes). e. Carefully collect the lower chloroform phase, which contains the lipids including quinones.

-

Solvent Evaporation: Evaporate the chloroform extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Sample Preparation for HPLC: a. Re-dissolve the dried lipid extract in a small, known volume of a suitable solvent (e.g., ethanol or the mobile phase). b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

HPLC Analysis: a. Equilibrate the RP-HPLC system with the mobile phase (Methanol/Isopropylether, 3:1) at a constant flow rate (e.g., 1 mL/min). b. Inject a known volume of the prepared sample onto the C18 column. c. Monitor the elution profile at a wavelength of 248 nm or 270 nm using the UV detector. d. Identify the peaks corresponding to DMK and MK by comparing their retention times with those of the pure standards. e. Quantify the amounts of DMK and MK by integrating the peak areas and comparing them to a standard curve generated with known concentrations of the standards.

Protocol 2: Assay for this compound Methyltransferase (MenG/UbiE) Activity

Objective: To measure the enzymatic activity of this compound methyltransferase.

Materials:

-

Purified MenG/UbiE enzyme or cell-free extract containing the enzyme.

-

This compound (substrate)

-

S-adenosyl-L-methionine (SAM) (co-substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂)

-

Reaction termination solution (e.g., an organic solvent like ethyl acetate)

-

HPLC system for product analysis

Procedure:

-

Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a known concentration of DMK, and SAM. b. Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

Enzyme Reaction: a. Initiate the reaction by adding a known amount of the purified MenG/UbiE enzyme or cell-free extract to the pre-warmed reaction mixture. b. Incubate the reaction for a specific period (e.g., 10-30 minutes), ensuring that the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding an equal volume of the reaction termination solution (e.g., ethyl acetate). This will also extract the quinones.

-

Product Extraction: a. Vortex the mixture vigorously to extract the product (MK) into the organic phase. b. Centrifuge to separate the phases and carefully collect the organic (upper) layer.

-

Analysis: a. Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis. b. Analyze the sample by HPLC as described in Protocol 1 to separate and quantify the amount of MK produced.

-

Calculation of Enzyme Activity: Calculate the specific activity of the enzyme as the amount of product formed per unit time per amount of enzyme (e.g., nmol of MK/min/mg of protein).

This compound Research and Drug Development

The menaquinone biosynthetic pathway, being essential for many pathogenic bacteria and absent in humans, represents a promising target for the development of novel antibiotics. The final step of this pathway, the methylation of DMK to MK by MenG/UbiE, is of particular interest to drug development professionals.

Inhibitors of MenG/UbiE would lead to the accumulation of DMK and a depletion of MK. While DMK can substitute for MK in some respiratory processes, it is not universally functional. For example, in E. coli, DMK is less efficient in supporting respiration with certain electron acceptors. This functional difference can be exploited to develop selective antibacterial agents. Several classes of compounds have been investigated as potential inhibitors of MenG, including diaryl amides and other small molecules.

Conclusion

The discovery of this compound has transformed our understanding of bacterial electron transport and menaquinone biosynthesis. Far from being a mere stepping stone in a metabolic pathway, DMK has emerged as a functionally significant electron carrier with a distinct physiological role. For researchers and scientists, the study of DMK continues to offer exciting avenues for exploring the adaptability of bacterial metabolism. For drug development professionals, the unique and essential nature of the DMK-to-MK conversion presents a compelling target for the design of novel antibacterial therapies that could combat the growing threat of antibiotic resistance. The in-depth technical information and protocols provided in this guide aim to facilitate further research and development in this promising field.

References

- 1. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential roles for menaquinone and this compound in anaerobic electron transport of E. coli and their fnr-independent expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. All three quinone species play distinct roles in ensuring optimal growth under aerobic and fermentative conditions in E. coli K12 | PLOS One [journals.plos.org]

- 4. All three quinone species play distinct roles in ensuring optimal growth under aerobic and fermentative conditions in E. coli K12 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. All Three Endogenous Quinone Species of Escherichia coli Are Involved in Controlling the Activity of the Aerobic/Anaerobic Response Regulator ArcA - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Demethylmenaquinone in the Bacterial Electron Transport Chain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylmenaquinone (DMK), a vital component of the bacterial electron transport chain, serves as a crucial electron carrier, particularly under anaerobic conditions. As an immediate precursor to menaquinone (MK, Vitamin K2), DMK's function and biosynthesis are of significant interest, not only for understanding bacterial physiology but also for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the function of this compound, detailing its biosynthesis, its specific roles in respiratory pathways, and its interaction with key enzymes. This document summarizes quantitative data, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biochemical pathways and experimental workflows. The unique presence and essentiality of the menaquinone biosynthetic pathway in many pathogenic bacteria, which is absent in humans, underscore its potential as a promising target for new antibiotics.[1][2]

Introduction to this compound

Bacteria utilize a variety of quinones in their electron transport chains to facilitate the transfer of electrons and contribute to the generation of a proton motive force for ATP synthesis.[3] Among these, the naphthoquinones, menaquinone (MK) and its immediate precursor, this compound (DMK), are particularly important, especially in Gram-positive and anaerobically respiring Gram-negative bacteria.[1][4] DMK is a 2-demethyl-3-polyprenyl-1,4-naphthoquinone, differing from menaquinone by the absence of a methyl group on the naphthoquinone ring.[5] This seemingly minor structural difference has significant implications for its redox potential and its specific roles in different respiratory pathways.[6]

In facultatively anaerobic bacteria like Escherichia coli, the quinone pool is dynamic, with the composition changing in response to oxygen availability.[7] While ubiquinone (UQ) is the primary quinone under aerobic conditions, the lower potential naphthoquinones, MK and DMK, are synthesized and utilized during anaerobic respiration.[7][8] The differential expression and function of these quinones allow bacteria to adapt to diverse environments and utilize a variety of terminal electron acceptors.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with chorismate, a key intermediate in the shikimate pathway.[9][10] The pathway involves a series of soluble enzymes that synthesize the naphthoquinone ring, followed by a membrane-bound prenylation step to form DMK.[5][10][11] The final step to produce menaquinone is the methylation of DMK.[12][13]

The key enzymatic steps leading to the formation of DMK are:

-

Chorismate to Isochorismate: The pathway diverges from aromatic amino acid synthesis with the conversion of chorismate to isochorismate, catalyzed by isochorismate synthase (MenF) .[11]

-

Formation of SEPHCHC: 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) synthase (MenD) catalyzes the addition of α-ketoglutarate to isochorismate.[4]

-

Formation of SHCHC: The pyruvate moiety is eliminated from SEPHCHC by SHCHC synthase (MenH) .[4]

-

Aromatization to OSB: o-succinylbenzoate (OSB) synthase (MenC) catalyzes the aromatization to form OSB.[4]

-

Activation of OSB: OSB-CoA synthetase (MenE) activates OSB to OSB-CoA.[14]

-

Naphthoquinone ring formation: DHNA synthase (MenB) catalyzes the cyclization of OSB-CoA to form 1,4-dihydroxy-2-naphthoate (DHNA).[14]

-

Prenylation of DHNA: The final step in DMK synthesis is the attachment of a polyprenyl side chain to DHNA by the membrane-bound DHNA-polyprenyltransferase (MenA) , forming this compound.[12][14][15]

The subsequent methylation of DMK to MK is carried out by DMK methyltransferase (MenG or UbiE) .[12][13][16]

Function of this compound in the Electron Transport Chain

DMK functions as a low-potential electron carrier, shuttling electrons from various dehydrogenases to terminal reductases. Its lower midpoint potential compared to ubiquinone makes it particularly suited for anaerobic respiration where the terminal electron acceptors have lower redox potentials than oxygen.[8]

Role in Anaerobic Respiration

In E. coli, the composition of the naphthoquinone pool, and thus the relative amounts of DMK and MK, is influenced by the available terminal electron acceptor.[5]

-

Nitrate Respiration: Demethylmenaquinol (DMKH2) is a good substrate for nitrate reductase A (NarGHI) in E. coli.[17] Under nitrate-respiring conditions, DMK can constitute up to 78% of the total naphthoquinone pool.[5] This suggests a specific and important role for DMK in the electron transport chain leading to nitrate reduction.

-

Fumarate and DMSO Respiration: In contrast, menaquinone appears to be more specifically involved in respiration with fumarate or dimethyl sulfoxide (DMSO) as the terminal electron acceptor.[5][18]

-

TMAO Respiration: Both DMK and MK appear to function in trimethylamine N-oxide (TMAO) respiration.[5][18]

The differential roles of DMK and MK are likely related to their distinct redox potentials and their specific interactions with different dehydrogenases and reductases.

Interaction with Respiratory Enzymes

DMK, in its reduced form (demethylmenaquinol, DMKH2), donates electrons to various terminal reductases. Key enzymes that interact with the DMK/DMKH2 pool include:

-

Nitrate Reductase (NarGHI): As mentioned, DMKH2 is an effective electron donor for nitrate reductase A in E. coli.[17]

-

Quinol Oxidases: All three quinol oxidases of E. coli can accept electrons from this compound.[8]

Electrons are transferred to the DMK pool from various dehydrogenases, which oxidize substrates such as NADH, succinate, and glycerol-3-phosphate.

Quantitative Data

The following tables summarize key quantitative data related to this compound.

Table 1: Redox Potentials of Respiratory Quinones

| Quinone | Midpoint Redox Potential (E'm, pH 7.5) | Reference(s) |

| This compound (DMK/DMKH2) | ~ -70 mV (bound to NarGHI) | [17] |

| Menaquinone (MK/MKH2) | -74 mV | |

| Ubiquinone (UQ/UQH2) | +110 mV |

Table 2: Naphthoquinone Composition in E. coli under Different Anaerobic Growth Conditions

| Terminal Electron Acceptor | This compound (% of total naphthoquinones) | Menaquinone (% of total naphthoquinones) | Reference(s) |

| None (fermentation) | Variable | Variable | [5] |

| Fumarate | ~6% | ~94% | [5] |

| Dimethyl sulfoxide (DMSO) | ~6% | ~94% | [5] |

| Nitrate | Up to 78% | ~22% | [5] |

| Trimethylamine N-oxide (TMAO) | Intermediate | Intermediate | [5] |

This compound Biosynthesis as a Drug Target

The enzymes in the menaquinone biosynthetic pathway, including those leading to DMK, are attractive targets for the development of new antibiotics. This pathway is essential for many pathogenic bacteria, including Mycobacterium tuberculosis, but is absent in humans, who obtain vitamin K from their diet.[1][2][15] Inhibition of this pathway disrupts the electron transport chain, leading to a collapse of the proton motive force and cessation of ATP synthesis.[1] Several inhibitors targeting different enzymes in this pathway have been identified and are under investigation.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound function.

Extraction and Quantification of this compound and Menaquinone by HPLC

This protocol is adapted from methods used for the analysis of quinones in E. coli.[19]

Objective: To extract and quantify the amounts of DMK and MK from bacterial cells.

Materials:

-

Bacterial cell pellet

-

Methanol

-

Petroleum ether (or n-hexane)

-

Reversed-phase HPLC system with a C18 column

-

UV detector

-

DMK and MK standards

Procedure:

-

Cell Harvesting: Grow bacterial cultures to the desired phase and harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Extraction: a. Resuspend the cell pellet in a known volume of methanol. b. Add an equal volume of petroleum ether and vortex vigorously for 1-2 minutes to extract the lipids, including quinones. c. Centrifuge at a low speed (e.g., 1,000 x g for 5 minutes) to separate the phases. d. Carefully collect the upper petroleum ether phase containing the quinones. e. Repeat the extraction of the lower aqueous phase with another volume of petroleum ether and combine the organic phases.

-

Sample Preparation: Evaporate the pooled petroleum ether extracts to dryness under a stream of nitrogen. Re-dissolve the dried quinone extract in a small, known volume of ethanol or the HPLC mobile phase.

-

HPLC Analysis: a. Inject the sample onto a C18 reversed-phase column. b. Use an isocratic mobile phase, for example, a mixture of 2-propanol and n-hexane (2:1, v/v), at a constant flow rate. c. Detect the eluting quinones using a UV detector, typically at a wavelength of 248 nm or 270 nm. d. Identify and quantify DMK and MK peaks by comparing their retention times and peak areas to those of known standards.

Assay of Nitrate Reductase Activity with Demethylmenaquinol

This protocol is a conceptual guide based on assays for nitrate reductase activity.

Objective: To determine the activity of nitrate reductase using DMKH2 as an electron donor.

Materials:

-

Isolated bacterial membranes containing nitrate reductase

-

Demethylmenaquinol (DMKH2) solution (prepared by reduction of DMK)

-

Potassium nitrate (KNO3) solution

-

Assay buffer (e.g., 50 mM MOPS, pH 7.0)

-

Reagents for nitrite determination (Griess reagents: sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Spectrophotometer

Procedure:

-

Preparation of DMKH2: Reduce DMK to DMKH2 chemically, for example, with sodium borohydride, and purify. This step must be performed under anaerobic conditions to prevent re-oxidation.

-

Enzyme Assay: a. In an anaerobic cuvette or microplate, combine the assay buffer, a known concentration of KNO3, and the isolated membranes. b. Initiate the reaction by adding a known concentration of DMKH2. c. Incubate at a constant temperature (e.g., 37°C) for a defined period. d. Stop the reaction (e.g., by adding a reagent that oxidizes the remaining DMKH2 or by boiling).

-

Nitrite Quantification: a. Add the Griess reagents to the reaction mixture. This will react with the nitrite produced to form a colored azo dye. b. Measure the absorbance at 540 nm. c. Determine the concentration of nitrite produced by comparison to a standard curve of known nitrite concentrations.

-

Calculation of Activity: Calculate the specific activity of nitrate reductase as micromoles of nitrite produced per minute per milligram of membrane protein.

Creation of a menG Knockout Mutant in E. coli

This protocol is based on the one-step gene inactivation method.[3]

Objective: To create an E. coli strain that cannot convert DMK to MK, leading to the accumulation of DMK.

Materials:

-

E. coli strain expressing the λ Red recombinase

-

Plasmid containing a selectable marker (e.g., kanamycin resistance) flanked by FRT sites (e.g., pKD4)

-

Primers with homology to the regions flanking the menG gene and to the resistance cassette

-

Electroporator and cuvettes

-

LB agar plates with appropriate antibiotics

Procedure:

-

PCR Amplification of the Resistance Cassette: a. Design primers with ~50 nucleotides of homology to the regions immediately upstream and downstream of the menG gene at their 5' ends, and sequences that anneal to the resistance cassette plasmid at their 3' ends. b. Use these primers to PCR amplify the kanamycin resistance cassette from the pKD4 plasmid.

-

Preparation of Electrocompetent Cells: a. Grow the E. coli strain carrying the λ Red recombinase plasmid at 30°C to an OD600 of ~0.6. b. Induce the expression of the recombinase (e.g., by adding L-arabinose). c. Prepare electrocompetent cells by washing the culture multiple times with ice-cold sterile water or 10% glycerol.

-

Electroporation: a. Electroporate the purified PCR product into the electrocompetent cells. b. Allow the cells to recover in SOC medium for 1-2 hours at 37°C.

-

Selection and Verification of Mutants: a. Plate the cells on LB agar containing kanamycin to select for transformants where the menG gene has been replaced by the resistance cassette. b. Verify the correct insertion of the cassette and deletion of the menG gene by colony PCR using primers that flank the menG locus and/or internal to the resistance cassette. c. The resulting mutant will accumulate DMK, which can be confirmed by HPLC analysis of the quinone pool.

References

- 1. Preparation of Everted Membrane Vesicles from Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbiologyinfo.com [microbiologyinfo.com]

- 3. Construction of Escherichia coli K-12 in-frame, single-gene knockout mutants: the Keio collection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. microbenotes.com [microbenotes.com]

- 8. researchgate.net [researchgate.net]

- 9. Reconstitution of Escherichia coli membrane vesicles with D-amino acid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Identification of Quinone Degradation as a Triggering Event for Intense Pulsed Light-Elicited Metabolic Changes in Escherichia coli by Metabolomic Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Outer Membrane Vesicle Production by Escherichia coli Is Independent of Membrane Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. In Search of Complementary Extraction Methods for Comprehensive Coverage of the Escherichia coli Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Construction of Escherichia coli K‐12 in‐frame, single‐gene knockout mutants: the Keio collection | Molecular Systems Biology [link.springer.com]

Demethylmenaquinone vs. Menaquinone: A Technical Guide to Their Core Structural Differences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylmenaquinone (DMK) and menaquinone (MK), also known as vitamin K2, are critical isoprenoid quinones that play a central role in the bacterial electron transport chain.[1] Their structural nuances dictate their redox properties and biological functions, making a thorough understanding of their differences essential for research in microbiology, biochemistry, and the development of novel antimicrobial agents. This technical guide provides an in-depth analysis of the key structural distinctions between this compound and menaquinone, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Structural Differences

The fundamental structural difference between this compound and menaquinone lies in the substitution on the naphthoquinone ring. Both molecules share a 1,4-naphthoquinone core and a polyisoprenyl side chain of varying length, designated as DMK-n and MK-n, where 'n' represents the number of isoprenyl units.[2][3]

The key distinction is the presence of a methyl group at the C-2 position of the naphthoquinone ring in menaquinone, which is absent in this compound.[2] This seemingly minor addition has significant implications for the molecule's redox potential and its role in biological systems.

Table 1: Key Structural Features of this compound vs. Menaquinone

| Feature | This compound (DMK) | Menaquinone (MK) |

| Core Structure | 1,4-Naphthoquinone | 2-methyl-1,4-Naphthoquinone |

| Substitution at C-2 | Hydrogen | Methyl group |

| Side Chain | Polyisoprenyl chain of 'n' units | Polyisoprenyl chain of 'n' units |

| General Formula | C10H5O2-(C5H8)n-H | C11H7O2-(C5H8)n-H |

Physicochemical Properties

Table 2: Molecular Weight of Common Isoprenologs ( g/mol )

| Isoprenolog | This compound (DMK-n) | Menaquinone (MK-n) |

| n=4 | ~429.64 | 444.65[4] |

| n=5 | ~497.78 | 512.8[5] |

| n=6 | ~565.92 | 580.88[4] |

| n=7 | ~634.06 | 649.0[4] |

| n=8 | ~702.20 | 717.15 |

| n=9 | ~770.34 | 785.29 |

Note: Molecular weights for DMK are calculated by subtracting the mass of a methyl group (CH₃; approx. 15.03 g/mol ) from the corresponding MK isoprenolog.

Table 3: Known Physical Properties

| Property | This compound (DMK) | Menaquinone (MK) |

| Melting Point (°C) | Data not readily available | MK-4: 35[4], MK-6: 50[4], MK-7: 54[4] |

| UV-Vis λmax (nm) | Similar to menaquinone | ~248, 261, 270, 325-328[4][6] |

| Appearance | Expected to be a yellow solid or oil | Light yellow crystalline solid or oil[4] |

Biosynthetic Relationship

This compound is the direct biosynthetic precursor to menaquinone.[1][2] The final step in the menaquinone biosynthesis pathway is the methylation of the C-2 position of the naphthoquinone ring of DMK. This reaction is catalyzed by the enzyme MenG (in E. coli), which utilizes S-adenosylmethionine (SAM) as the methyl donor.[1][7]

The entire biosynthetic pathway from chorismate is a complex process involving multiple enzymatic steps.

Role in the Bacterial Electron Transport Chain

Both this compound and menaquinone function as electron carriers in the cell membrane of many bacteria, facilitating the transfer of electrons between dehydrogenases and terminal reductases.[1][8] This process is essential for generating a proton motive force, which drives ATP synthesis. While both are functional, some studies suggest differential roles, with menaquinone being more efficient in certain respiratory pathways, such as fumarate and dimethyl sulfoxide respiration, while this compound is utilized in nitrate respiration in E. coli.[9]

References

- 1. Biosynthesis of menaquinone (vitamin K2) and ubiquinone (coenzyme Q): a perspective on enzymatic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin K2 - Wikipedia [en.wikipedia.org]

- 4. Menaquinone 7 | C46H64O2 | CID 5287554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Menaquinone | C36H48O2 | CID 14009404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris [frontiersin.org]

- 9. Differential roles for menaquinone and this compound in anaerobic electron transport of E. coli and their fnr-independent expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genetic Regulation of Demethylmenaquinone Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic and biochemical regulation of demethylmenaquinone (DMK) synthesis in bacteria. This compound is the immediate precursor to menaquinone (MK, vitamin K2), a vital component of the electron transport chain in many bacterial species. Understanding the synthesis of DMK is critical for the development of novel antimicrobial agents that target bacterial respiration. This document details the two known biosynthetic routes to DMK—the classical menaquinone pathway and the futalosine pathway—and explores the regulatory mechanisms that govern these processes.

Biosynthetic Pathways of this compound

Bacteria have evolved two distinct pathways to synthesize the naphthoquinone ring of DMK from the central metabolite chorismate: the classical menaquinone pathway and the futalosine pathway.

The Classical Menaquinone Pathway

The classical pathway is the most well-characterized route to DMK synthesis and involves a series of enzymes encoded by the men genes. In many bacteria, including Escherichia coli and Bacillus subtilis, these genes are organized in an operon.[1] The pathway proceeds as follows:

-

MenF (Isochorismate Synthase): Converts chorismate to isochorismate.[2]

-

MenD (SEPHCHC Synthase): Catalyzes the condensation of isochorismate and 2-oxoglutarate to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC).[2]

-

MenH (SEPHCHC Hydrolase): In E. coli, this enzyme was initially thought to be involved in the conversion of SEPHCHC. However, more recent studies have clarified the roles of the subsequent enzymes.

-

MenC (o-Succinylbenzoate Synthase): Converts SEPHCHC to o-succinylbenzoate (OSB).[2]

-

MenE (o-Succinylbenzoate-CoA Synthetase): Activates OSB by converting it to OSB-CoA.[2]

-

MenB (DHNA-CoA Synthase): Catalyzes the cyclization of OSB-CoA to form 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA).

-

MenA (DHNA-octaprenyltransferase): This membrane-bound enzyme catalyzes the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA) with an isoprenoid side chain (e.g., octaprenyl diphosphate) to produce demethylmenaquinol, which is then oxidized to this compound (DMK).[3]

The final step in menaquinone synthesis is the methylation of DMK to menaquinone, catalyzed by the enzyme UbiE (this compound Methyltransferase) , which is also designated as MenG in some organisms.[4][5]

The Futalosine Pathway

An alternative pathway for menaquinone biosynthesis, known as the futalosine pathway, has been discovered in a range of bacteria, including Helicobacter pylori and Streptomyces coelicolor.[6][7] This pathway is encoded by the mqn genes, which are often scattered throughout the genome.[6] The key steps are:

-

MqnA (Futalosine Synthase): Converts chorismate and adenosine to futalosine.

-

MqnB (Futalosine Hydrolase): Hydrolyzes futalosine to dehypoxanthinyl futalosine (DHFL).[6]

-

MqnC (DHFL Cyclase): Converts DHFL to cyclic DHFL.[8]

-

MqnD (DHNA Synthase): Catalyzes the formation of 1,4-dihydroxy-6-naphthoate.[7][8]

The subsequent steps to convert 1,4-dihydroxy-6-naphthoate to DMK are less well-defined but are thought to involve prenylation and decarboxylation.[7]

Genetic Regulation of this compound Synthesis

The synthesis of DMK is tightly regulated at both the transcriptional and post-translational levels to meet the cell's metabolic needs.

Transcriptional Regulation of the Classical Pathway

In facultative anaerobes like E. coli, the expression of the men genes is upregulated under anaerobic conditions. This regulation is primarily mediated by the global transcription factors FNR (Fumarate and Nitrate Reductase regulator) and ArcA (Aerobic Respiration Control protein A) .[9][10][11]

-

FNR: A key regulator of anaerobic gene expression, FNR is activated in the absence of oxygen and directly or indirectly upregulates the transcription of the men operon.

-

ArcA: This response regulator of a two-component system also contributes to the anaerobic induction of the men genes.[10]

Putative binding sites for both FNR and ArcA have been identified in the promoter regions of genes in the menaquinone biosynthesis pathway.[11][12]

The gene encoding the final methyltransferase, ubiE, is part of the RpoS regulon, suggesting its expression is induced during stationary phase and under various stress conditions.[13][14]

Post-Translational Regulation: Feedback Inhibition

A key mechanism for the fine-tuning of DMK synthesis is feedback inhibition. The downstream metabolite, 1,4-dihydroxy-2-naphthoate (DHNA), allosterically inhibits the activity of MenD, the first committed enzyme in the classical pathway.[15] This prevents the unnecessary accumulation of menaquinone biosynthetic intermediates.

Regulation of the Futalosine Pathway

The transcriptional regulation of the mqn genes is less understood. The scattered organization of these genes suggests a more complex regulatory network compared to the operon structure of the men genes.[6] Further research is needed to elucidate the specific transcription factors and environmental signals that control the expression of the futalosine pathway.

Quantitative Data

The following tables summarize the available kinetic parameters for key enzymes in the classical menaquinone biosynthesis pathway. Data for the futalosine pathway enzymes are currently limited in the literature.

Table 1: Kinetic Parameters of MenD

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Mycobacterium tuberculosis | Isochorismate | 15 ± 2 | 0.43 ± 0.01 | |

| 2-Oxoglutarate | 130 ± 10 | |||

| Escherichia coli | Isochorismate | 2.5 ± 0.3 | 1.8 ± 0.1 | |

| 2-Oxoglutarate | 40 ± 5 |

Table 2: Kinetic Parameters of MenE

| Organism | Substrate | Km (µM) | Reference |

| Escherichia coli | OSB | 16 | [2] |

| ATP | 73.5 | [2] | |

| CoA | 360 | [2] |

Table 3: Inhibition Constants (Ki) for MenD

| Inhibitor | Organism | Ki (µM) | Reference |

| DHNA | Mycobacterium tuberculosis | 1.5 ± 0.2 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound synthesis.

Cloning, Expression, and Purification of His-tagged MenB

This protocol describes the cloning of a menB gene into an expression vector, its expression in E. coli, and subsequent purification using immobilized metal affinity chromatography (IMAC).

Methodology:

-

Gene Amplification: Amplify the menB gene from the genomic DNA of the desired bacterium using PCR primers that incorporate appropriate restriction sites for cloning.

-

Vector Preparation: Digest the expression vector (e.g., pET-28a) and the purified PCR product with the corresponding restriction enzymes.

-

Ligation: Ligate the digested menB gene into the expression vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into a competent E. coli expression strain (e.g., BL21(DE3)).

-

Expression: Grow the transformed cells in LB medium to an OD600 of 0.6-0.8, then induce protein expression with IPTG (isopropyl-β-D-thiogalactopyranoside) and incubate for several hours at an appropriate temperature.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication or using a French press.

-

Purification:

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

-

Elute the His-tagged MenB protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).[13][16][17][18][19]

-

-

Analysis: Analyze the purity of the eluted protein by SDS-PAGE.

Enzyme Assay for MenD

This protocol outlines a method to determine the activity of MenD by monitoring the consumption of its substrate, isochorismate, using HPLC.[20][21]

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl pH 7.5), MgCl2, thiamine pyrophosphate (ThDP), 2-oxoglutarate, and the purified MenD enzyme.

-

Initiation: Start the reaction by adding isochorismate.

-

Time Points: At various time points, take aliquots of the reaction mixture and stop the reaction by adding an acid (e.g., HCl) or a solvent like methanol.

-

HPLC Analysis:

-

Centrifuge the quenched samples to pellet any precipitated protein.

-

Inject the supernatant onto a reverse-phase C18 HPLC column.

-

Use a suitable mobile phase (e.g., a gradient of methanol and water with 0.1% formic acid) to separate the substrate (isochorismate) from the product (SEPHCHC).

-

Monitor the elution profile using a UV detector at a wavelength where isochorismate absorbs (e.g., 278 nm).

-

-

Data Analysis: Calculate the rate of isochorismate consumption by measuring the decrease in its peak area over time. This rate is proportional to the MenD enzyme activity.

HPLC Analysis of this compound and Menaquinone

This protocol describes a method for the extraction and quantification of DMK and MK from bacterial cells using reverse-phase HPLC with UV detection.[1][15]

Methodology:

-

Cell Culture and Harvesting: Grow the bacterial culture under the desired conditions and harvest the cells by centrifugation.

-

Extraction:

-

Extract the lipids, including quinones, from the cell pellet using a solvent mixture such as chloroform:methanol (2:1, v/v).

-

Vortex the mixture vigorously and then separate the phases by adding water and centrifuging.

-

Collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

-

HPLC Analysis:

-

Resuspend the dried lipid extract in a suitable solvent (e.g., ethanol or methanol).

-

Inject the sample onto a reverse-phase C18 HPLC column.

-

Use an isocratic mobile phase of methanol:isopropanol or a similar non-polar solvent mixture.

-

Detect the quinones using a UV detector at a wavelength of approximately 248 nm for DMK and MK.[1]

-

-

Quantification: Quantify the amounts of DMK and MK by comparing the peak areas to those of known standards.

Conclusion

The biosynthesis of this compound is a fundamental process in many bacteria and presents a promising target for the development of new antimicrobial drugs. This guide has detailed the two primary pathways for DMK synthesis, the classical and futalosine pathways, and has explored the intricate regulatory networks that control these processes. The provided quantitative data and experimental protocols offer a valuable resource for researchers in this field. Further investigation into the regulation of the futalosine pathway and the acquisition of a complete set of kinetic parameters for all biosynthetic enzymes will be crucial for a comprehensive understanding of menaquinone metabolism and for the rational design of potent and specific inhibitors.

References

- 1. High-performance liquid chromatographic analysis of this compound and menaquinone mixtures from bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Diversity of the Early Step of the Futalosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]